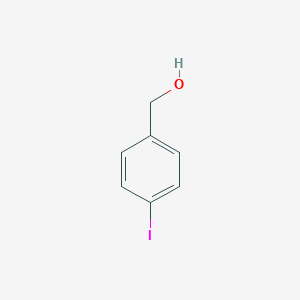

4-Iodobenzyl alcohol

描述

Structure

3D Structure

属性

IUPAC Name |

(4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRHSZYVFYOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171339 | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18282-51-4 | |

| Record name | 4-Iodobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-iodobenzyl alcohol from benzyl (B1604629) alcohol. The document outlines two primary approaches: a multi-step synthesis via a Sandmeyer reaction, which offers high regioselectivity and purity, and a direct iodination method. Detailed experimental protocols for the multi-step synthesis are provided, along with a summary of quantitative data for each step. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Multi-Step Synthesis via Sandmeyer Reaction

The most reliable and regioselective method for the synthesis of this compound from benzyl alcohol is a multi-step process. This pathway involves the nitration of the aromatic ring, protection of the alcohol functionality, reduction of the nitro group to an amine, conversion of the amine to an iodide via the Sandmeyer reaction, and finally, deprotection of the alcohol. This route ensures the desired para-substitution and avoids the formation of isomeric byproducts.

Overall Synthetic Pathway

The multi-step synthesis can be visualized as a five-step process starting from benzyl alcohol.

Caption: Multi-step synthesis of this compound from benzyl alcohol.

Experimental Protocols

The nitration of benzyl alcohol requires careful temperature control to favor para-substitution and minimize side reactions, such as oxidation of the alcohol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C in an ice-salt bath.

-

Slowly add benzyl alcohol (1.0 equivalent) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the benzyl alcohol solution, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from an ethanol-water mixture to afford 4-nitrobenzyl alcohol as a pale-yellow solid.

-

-

Quantitative Data:

The hydroxyl group of 4-nitrobenzyl alcohol is protected as a tetrahydropyranyl (THP) ether to prevent its interference in the subsequent reduction and Sandmeyer reaction steps.

-

Procedure:

-

Dissolve 4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask.

-

Add 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents).

-

Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure to obtain the crude THP-protected 4-nitrobenzyl alcohol, which can be purified by column chromatography on silica (B1680970) gel.

-

-

Quantitative Data:

-

Yield: >95%[4]

-

The nitro group of the protected benzyl alcohol is reduced to an amino group. Catalytic transfer hydrogenation is an effective method for this transformation.

-

Procedure:

-

Dissolve the THP-protected 4-nitrobenzyl alcohol (1.0 equivalent) in methanol (B129727) or ethanol.

-

Add a catalytic amount of Raney Nickel (approximately 5% by weight).

-

Heat the mixture to 50 °C with stirring.

-

Slowly add hydrazine (B178648) hydrate (B1144303) (5 equivalents) dropwise. An exothermic reaction will be observed.

-

After the addition is complete, reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully filter off the Raney Nickel through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be kept wet.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the THP-protected 4-aminobenzyl alcohol.

-

-

Quantitative Data:

-

Yield: 91-93.5% (for the reduction of 4-nitrobenzyl alcohol)

-

Spectroscopic Data for 4-Aminobenzyl alcohol:

-

¹H NMR (DMSO-d₆, δ): 6.95 (d, 2H), 6.50 (d, 2H), 4.85 (s, 2H), 4.95 (t, 1H), 4.25 (d, 2H)[5]

-

-

The Sandmeyer reaction is used to convert the amino group into an iodo group.

-

Procedure:

-

Prepare a solution of the THP-protected 4-aminobenzyl alcohol (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the THP-protected this compound.

-

-

Quantitative Data:

-

Yield: 70-80% (estimated based on similar Sandmeyer reactions)

-

The final step is the removal of the THP protecting group to yield this compound.

-

Procedure:

-

Dissolve the THP-protected this compound (1.0 equivalent) in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water.[6]

-

Stir the solution at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[6]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain pure this compound.

-

-

Quantitative Data:

Summary of Quantitative Data

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Nitration | Benzyl Alcohol | 4-Nitrobenzyl Alcohol | HNO₃, H₂SO₄ | - | 0-5 | 1-2 | 60-70 |

| 2 | Protection | 4-Nitrobenzyl Alcohol | THP-protected 4-Nitrobenzyl Alcohol | DHP, PPTS | DCM | RT | 4-6 | >95 |

| 3 | Reduction | THP-protected 4-Nitrobenzyl Alcohol | THP-protected 4-Aminobenzyl Alcohol | N₂H₄·H₂O, Ra-Ni | Methanol | Reflux | 1-2 | ~90 |

| 4 | Sandmeyer | THP-protected 4-Aminobenzyl Alcohol | THP-protected this compound | NaNO₂, HCl, KI | Water | 0-RT | 2-3 | 70-80 |

| 5 | Deprotection | THP-protected this compound | This compound | AcOH, THF, H₂O | - | RT | 4-8 | >90 |

Direct Iodination of Benzyl Alcohol

A more direct, one-step approach to synthesize this compound is the electrophilic iodination of benzyl alcohol. However, this method typically results in a mixture of ortho and para isomers, necessitating a challenging separation process.

Reaction Scheme

Caption: Direct iodination of benzyl alcohol leading to a mixture of isomers.

Experimental Considerations

Conclusion

For the synthesis of this compound from benzyl alcohol, the multi-step pathway involving a Sandmeyer reaction is the recommended approach for researchers and professionals seeking high purity and regiochemical control. While this method is longer, it provides a reliable route to the desired product. The direct iodination method, although more concise, suffers from a lack of selectivity, leading to purification difficulties. The detailed protocols and quantitative data provided in this guide for the multi-step synthesis should serve as a practical resource for the successful preparation of this compound in a laboratory setting.

References

- 1. 128521000 [thermofisher.com]

- 2. 4-Nitrobenzyl alcohol(619-73-8) IR Spectrum [m.chemicalbook.com]

- 3. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. 4-ヨードベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodobenzyl Alcohol: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-iodobenzyl alcohol. It also explores its application as a key building block in the development of therapeutic agents, with a focus on combretastatin (B1194345) analogs that target microtubule dynamics. Detailed experimental protocols for its synthesis and characterization are provided, along with visualizations of its synthetic workflow and its role in a relevant biological signaling pathway.

Chemical Properties and Structure

This compound is a para-substituted aromatic alcohol. The presence of an iodine atom on the benzene (B151609) ring and a primary alcohol functional group makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | (4-iodophenyl)methanol[1] |

| Synonyms | p-Iodobenzyl alcohol, 4-Iodo-benzenemethanol |

| CAS Number | 18282-51-4[1][2] |

| Molecular Formula | C₇H₇IO[1][2] |

| Molecular Weight | 234.03 g/mol [1][2] |

| SMILES | OCc1ccc(I)cc1[2] |

| InChI | InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 72-75 °C[2] |

| Boiling Point | 136 °C at 5 mmHg[3] |

| Solubility | Soluble in common organic solvents like chloroform (B151607), methanol, and ethanol (B145695). |

| Stability | Stable under normal conditions, but may be light-sensitive. |

Experimental Protocols

This protocol is adapted from a procedure reported for the synthesis of p-iodobenzyl alcohol.[3]

Materials:

-

4-Iodobenzyl bromide (148 g)

-

Potassium acetate (B1210297) (52 g)

-

95% Ethanol (750 mL)

-

Potassium hydroxide (B78521) (33.6 g)

-

Chloroform (500 mL)

-

Petroleum ether

-

Water

Procedure:

-

A mixture of 4-iodobenzyl bromide (148 g) and potassium acetate (52 g) in 750 mL of 95% ethanol is refluxed for 8 hours.

-

The reaction mixture is cooled, and the precipitated salt is removed by filtration.

-

To the filtrate, 33.6 g of potassium hydroxide is added, and the solution is refluxed for an additional 6 hours to hydrolyze the intermediate acetate.

-

The solution is then diluted with 2 L of water.

-

The resulting oily product is extracted with 500 mL of chloroform.

-

The chloroform extract is concentrated to a volume of 150 mL and then chilled to induce crystallization of this compound.

-

The crystals are collected by filtration and rinsed with petroleum ether.

-

Additional product can be obtained by adding the petroleum ether rinse to the mother liquor to precipitate more this compound.

-

The combined product is dried to yield 95-100 g (81-86%) of this compound with a melting point of 70-72 °C.[3]

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of ethanol and water, or toluene)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

¹H NMR Sample Preparation and Analysis:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4][5]

-

Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette.[5]

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

Expected ¹H NMR Spectrum (in CDCl₃):

-

~7.65 ppm (d, 2H): Aromatic protons ortho to the iodine atom.

-

~7.10 ppm (d, 2H): Aromatic protons meta to the iodine atom.

-

~4.60 ppm (s, 2H): Methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂OH).

-

~1.80 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.

¹³C NMR Sample Preparation and Analysis:

-

Prepare a more concentrated sample by dissolving 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

~140 ppm: Quaternary aromatic carbon attached to the methylene group.

-

~137 ppm: Aromatic CH carbons ortho to the iodine atom.

-

~129 ppm: Aromatic CH carbons meta to the iodine atom.

-

~92 ppm: Quaternary aromatic carbon attached to the iodine atom.

-

~64 ppm: Methylene carbon (-CH₂OH).

ATR-FTIR Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.[6]

-

Acquire the FTIR spectrum.

Expected FTIR Spectrum (Characteristic Peaks):

-

3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[7]

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.[7]

-

2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations of the methylene group.

-

1585 cm⁻¹ and 1485 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.

-

1010 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Application in Drug Development: Synthesis of Combretastatin Analogs

This compound serves as a crucial building block in the synthesis of combretastatin analogs. Combretastatins, such as Combretastatin A-4 (CA-4), are potent anti-cancer agents that function by inhibiting tubulin polymerization, a critical process for cell division.[8][9][10] This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[11] The iodinated phenyl ring of this compound can be utilized in various cross-coupling reactions to construct the complex molecular architectures of these analogs.

The following diagram illustrates the mechanism of action of Combretastatin A-4, a molecule for which this compound can be a synthetic precursor.

Caption: Mechanism of action of Combretastatin A-4 analogs targeting tubulin polymerization.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ヨードベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodobenzyl alcohol. Due to the absence of a publicly available, definitively assigned spectrum for this compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs, such as 4-bromobenzyl alcohol. This information is intended to serve as a valuable resource for researchers in spectral interpretation, chemical synthesis, and drug development.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound in a standard solvent like deuterochloroform (CDCl₃) is summarized below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | ~ 7.65 | 2H | Doublet (d) | ~ 8.5 |

| H-3, H-5 (Aromatic) | ~ 7.10 | 2H | Doublet (d) | ~ 8.5 |

| CH₂ (Benzylic) | ~ 4.60 | 2H | Singlet (s) | - |

| OH (Alcohol) | Variable ( ~ 1.5 - 2.5) | 1H | Broad Singlet (br s) | - |

Spectral Analysis and Interpretation

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to present as an AA'BB' system, which often simplifies to two distinct doublets if the substituent effect is significant.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The iodine atom at the C-4 position exerts an influence on the electron density of the benzene (B151609) ring. The protons ortho to the iodine (H-3 and H-5) are expected to be shielded relative to benzene and appear at a higher field (lower ppm). Conversely, the protons meta to the iodine and ortho to the electron-withdrawing hydroxymethyl group (H-2 and H-6) will be deshielded and appear at a lower field (higher ppm). The coupling between these adjacent aromatic protons should result in two doublets, each with an integration of 2H. The ortho coupling constant (³J) is typically in the range of 7-9 Hz.

-

Benzylic Protons (CH₂): The two protons of the benzylic methylene (B1212753) group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom and the aromatic ring, typically falling in the range of 4.5-5.0 ppm.

-

Alcohol Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It generally appears as a broad singlet. To confirm its identity, a D₂O exchange experiment can be performed, which would cause the OH peak to disappear from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring a high-quality ¹H NMR spectrum of an aromatic alcohol like this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0.00 ppm.

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

- The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which results in sharp, well-defined peaks.

3. Data Acquisition:

- A standard one-pulse ¹H NMR experiment is typically sufficient.

- Key acquisition parameters to be set include:

- Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.

- Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

- Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.

- Acquisition Time (aq): Typically 2-4 seconds.

4. Data Processing:

- The raw data (Free Induction Decay or FID) is processed using a Fourier transform to generate the frequency-domain spectrum.

- Phase correction is applied to ensure all peaks are in the absorptive mode.

- Baseline correction is performed to obtain a flat baseline.

- The spectrum is referenced to the TMS signal at 0.00 ppm.

- Integration of the peaks is carried out to determine the relative number of protons for each signal.

- Peak picking identifies the precise chemical shifts of the signals.

Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for ¹H NMR analysis.

Caption: Structure of this compound with proton labels.

Caption: Workflow for ¹H NMR spectroscopy.

FT-IR analysis of 4-iodobenzyl alcohol

An In-depth Technical Guide to the FT-IR Analysis of 4-Iodobenzyl Alcohol

Introduction

This compound (C₇H₇IO) is a substituted aromatic alcohol of significant interest in organic synthesis and medicinal chemistry. It serves as a versatile building block for the introduction of an iodinated phenyl group into more complex molecules. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed overview of the , intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the FT-IR spectrum of solid powder samples like this compound.[1]

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Apparatus and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

-

ATR accessory with a crystal (e.g., diamond or germanium)

-

This compound, solid powder (purity ≥97%)[2]

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Run a background spectrum with nothing on the crystal. This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, typically 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent like isopropanol.

Data Presentation and Spectral Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The key to interpreting the spectrum is to identify these bands and assign them to the correct molecular motions.

The table below summarizes the expected vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Description |

| 3550 - 3200 | O-H Stretching (H-bonded) | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretching | Aromatic (sp² C-H) | Medium to Weak, Sharp |

| 3000 - 2850 | C-H Stretching | Aliphatic (sp³ C-H in -CH₂) | Medium to Weak, Sharp |

| 1600 - 1585 | C=C Stretching | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium |

| 1260 - 1000 | C-O Stretching | Primary Alcohol (Ar-CH₂-OH) | Strong |

| 860 - 800 | C-H Bending (out-of-plane) | 1,4-Disubstituted (para) Benzene (B151609) | Strong |

| < 600 | C-I Stretching | Aryl Iodide (C-I) | Medium to Strong |

Key Spectral Features:

-

O-H Stretch: A prominent, broad absorption band in the 3550-3200 cm⁻¹ region is the most unambiguous indicator of the alcohol's hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[3][4]

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations. Bands appearing just above 3000 cm⁻¹ are characteristic of the aromatic ring, while those just below 3000 cm⁻¹ are from the methylene (B1212753) (-CH₂) group.[5]

-

Aromatic Region: Absorptions in the 1600-1400 cm⁻¹ range are due to carbon-carbon double bond stretching within the benzene ring.[5]

-

C-O Stretch: A strong band between 1260 cm⁻¹ and 1000 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.[4]

-

Substitution Pattern: A strong band in the 860-800 cm⁻¹ region is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, confirming the position of the iodine atom and the benzyl (B1604629) group.[6]

-

Carbon-Iodine Stretch: The C-I stretching vibration is expected at a low frequency, typically below 600 cm⁻¹, due to the high mass of the iodine atom.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for FT-IR analysis and the key molecular vibrations of this compound.

Caption: Workflow for FT-IR Analysis of this compound.

Caption: Key FT-IR Vibrational Modes of this compound.

References

- 1. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-iodobenzyl alcohol. Understanding these fragmentation pathways is critical for the structural elucidation of iodinated compounds in various scientific disciplines, including drug discovery and development. This document provides a comprehensive overview of the key fragment ions, their proposed structures, and the underlying fragmentation mechanisms.

Core Data Summary

The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as referenced from the NIST Mass Spectrometry Data Center, is summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance |

| 234 | [C₇H₇IO]⁺• | C₇H₇IO | High |

| 233 | [C₇H₆IO]⁺ | C₇H₆IO | Moderate |

| 127 | [I]⁺ | I | Moderate to High |

| 107 | [C₇H₇O]⁺ | C₇H₇O | Moderate |

| 79 | [C₆H₇]⁺ | C₆H₇ | Base Peak |

| 77 | [C₆H₅]⁺ | C₆H₅ | High |

Relative abundance is estimated based on typical fragmentation patterns of similar compounds and available data.

Fragmentation Pathways

The fragmentation of this compound under electron ionization follows several distinct pathways, primarily driven by the stability of the resulting carbocations and the facile cleavage of the carbon-iodine bond.

Figure 1. Proposed fragmentation pathway of this compound in EI-MS.

Detailed Fragmentation Analysis

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C₇H₇IO]⁺•, at m/z 234.[1] This molecular ion is readily observed and is the second most abundant peak in the spectrum.[1]

-

Formation of the [M-H]⁺ Ion (m/z 233): A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a hydrogen radical from the methylene (B1212753) group to form a stable oxonium ion. This results in the peak at m/z 233.

-

Formation of the [M-I]⁺ Ion (m/z 107): Due to the relatively weak carbon-iodine bond, a significant fragmentation pathway involves the homolytic cleavage of this bond, leading to the loss of an iodine radical. This generates the hydroxytropylium ion or a related isomer at m/z 107.

-

Formation of the Base Peak at m/z 79: The base peak in the mass spectrum of this compound is observed at m/z 79.[1] This ion is likely formed from the [C₇H₇O]⁺ ion (m/z 107) through the loss of a neutral carbon monoxide (CO) molecule. This rearrangement and loss are characteristic of benzyl alcohol and its derivatives.

-

Formation of the Phenyl Cation (m/z 77): The prominent peak at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺.[1] This stable aromatic cation can be formed through various pathways, including the loss of a hydrogen molecule (H₂) from the [C₆H₇]⁺ ion (m/z 79).

-

Formation of the Iodine Cation (m/z 127): Alpha-cleavage between the benzylic carbon and the aromatic ring can lead to the formation of an iodine cation, [I]⁺, at m/z 127.

Experimental Protocol

The mass spectrometry data for this compound is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

-

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar or medium-polarity column).

-

Typical GC conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium

-

-

-

Mass Spectrometry (MS): The eluting compound enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Detection: The ions are detected, and a mass spectrum is generated.

-

The experimental workflow for this analysis is outlined below.

Figure 2. General experimental workflow for GC-MS analysis of this compound.

References

Technical Guide: Physical Properties of 4-Iodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 4-iodobenzyl alcohol, with a specific focus on its melting point. The information herein is compiled for use in research, drug development, and quality control settings where precise data is critical.

Core Physical and Chemical Properties

This compound is a solid, oxygen-containing aromatic compound.[1] Its key physical and chemical identifiers are summarized in the table below. This data is essential for its proper handling, characterization, and use in synthetic chemistry.

Data Presentation: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-iodophenyl)methanol | [2][3] |

| CAS Number | 18282-51-4 | [2][4][5] |

| Molecular Formula | C₇H₇IO | [1][2][3][5] |

| Molecular Weight | 234.03 g/mol | [1][3][4] |

| Melting Point | 72-75 °C (lit.) | [4][6][7] |

| 67.0-77.0 °C | [2] | |

| Boiling Point | 136 °C / 5 mmHg (lit.) | [6] |

| Appearance | White to pale cream/yellow crystals or powder | [2][7] |

| Form | Solid / Crystalline Powder | [4][7] |

| InChI Key | CNQRHSZYVFYOIE-UHFFFAOYSA-N | [2][4][5] |

| SMILES | OCc1ccc(I)cc1 | [2][4][5] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impure samples melt over a wider temperature range and at a lower temperature.[8] The following is a generalized experimental protocol for determining the melting point of this compound using a capillary-based melting point apparatus (e.g., Mel-Temp or similar).

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, crush any large crystals using a mortar and pestle.[9]

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[8][10]

-

To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, vertical glass tube onto the benchtop.[10][11]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[11]

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

If the approximate melting point is known (around 72-75 °C), heat the apparatus rapidly to about 15-20 °C below this temperature.[10][11]

-

Decrease the heating rate significantly to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate measurement.[8][11]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[10]

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[8][10]

-

-

Post-Measurement:

-

Record the observed melting range (e.g., 72.5-74.0 °C).

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Always use a fresh capillary tube and sample for each subsequent trial to ensure accuracy.[10]

-

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound, from initial identification to the final data reporting.

Caption: Workflow for Physical Characterization of this compound.

References

- 1. scbt.com [scbt.com]

- 2. L19278.06 [thermofisher.com]

- 3. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 18282-51-4 [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 18282-51-4 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Electrophilic Iodination of Benzyl Alcohol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of benzyl (B1604629) alcohol, focusing on the underlying reaction mechanisms, experimental considerations, and relevant quantitative data. This document distinguishes between electrophilic aromatic substitution on the phenyl ring and nucleophilic substitution at the benzylic hydroxyl group, two distinct pathways often broadly termed "iodination."

Introduction: Defining the Iodination Pathways

The iodination of benzyl alcohol can proceed via two primary mechanistic routes, yielding fundamentally different products. It is crucial to distinguish between them:

-

Electrophilic Aromatic Substitution (EAS) : This reaction involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom. The hydroxylmethyl group (-CH₂OH) acts as an ortho-, para-directing activator, leading to the formation of 2-iodobenzyl alcohol and 4-iodobenzyl alcohol. This process requires an electrophilic iodine source (I⁺ or a polarized equivalent).

-

Nucleophilic Substitution : This pathway involves the conversion of the benzylic hydroxyl group into a better leaving group, followed by nucleophilic attack by an iodide ion (I⁻) to form benzyl iodide. This is not an electrophilic aromatic iodination and will be discussed for comparative purposes.

This guide focuses primarily on the mechanism and protocols for the electrophilic aromatic substitution pathway.

The Mechanism of Electrophilic Aromatic Iodination

The electrophilic iodination of benzyl alcohol follows the classical mechanism of electrophilic aromatic substitution. The reaction can be dissected into two principal stages: the generation of the electrophile and the substitution reaction on the aromatic ring.

Generation of the Iodine Electrophile

Molecular iodine (I₂) itself is not sufficiently electrophilic to react with a moderately activated ring like that of benzyl alcohol. Therefore, an oxidizing agent, such as nitric acid, is required to generate a more potent electrophilic iodine species, often represented as I⁺.[1][2]

// Nodes I2 [label="I₂", fillcolor="#F1F3F4", fontcolor="#202124"]; HNO3 [label="HNO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; I_plus [label="I⁺ (Electrophile)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO2 [label="NO₂", fillcolor="#FBBC05", fontcolor="#202124"]; OH_minus [label="OH⁻", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible node for centering center [shape=point, width=0];

// Edges I2 -> center [arrowhead=none]; HNO3 -> center [arrowhead=none]; center -> I_plus [label=" Oxidation"]; center -> NO2; center -> OH_minus; } caption="Figure 1: Generation of the I⁺ electrophile from I₂ and HNO₃."

Electrophilic Attack and Formation of the Sigma Complex

The -CH₂OH group is a weak activating group and directs incoming electrophiles to the ortho and para positions. The π electrons of the aromatic ring attack the electrophilic iodine atom, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Deprotonation and Aromaticity Restoration

In the final step, a weak base, such as the hydroxide (B78521) ion formed during electrophile generation or a water molecule, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[2] This restores the aromaticity of the ring, yielding the final iodinated benzyl alcohol products. Due to steric hindrance from the -CH₂OH group, the para-substituted product (this compound) is typically favored over the ortho-substituted product (2-iodobenzyl alcohol).

Experimental Protocols

Detailed experimental data for the direct electrophilic iodination of benzyl alcohol is sparse in the literature. However, a general procedure can be adapted from standard protocols for the iodination of activated aromatic compounds. For completeness, a well-documented protocol for the conversion of benzyl alcohol to benzyl iodide (a nucleophilic substitution) is also provided.

Protocol 1: Electrophilic Aromatic Iodination (General Procedure)

This protocol is a representative method for the iodination of an activated aromatic ring.[1]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl alcohol in a suitable solvent like glacial acetic acid.

-

Reagent Addition : Slowly add molecular iodine (I₂) to the solution, followed by the dropwise addition of concentrated nitric acid as the oxidizing agent. The reaction is exothermic and may require cooling.

-

Reaction Execution : Stir the mixture at room temperature or with gentle heating to facilitate the reaction. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted iodine.

-

Extraction : Extract the product from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Purification : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 2-iodobenzyl alcohol and this compound, can be separated by column chromatography.[1]

Protocol 2: Conversion of Benzyl Alcohol to Benzyl Iodide (Nucleophilic Substitution)

This common procedure uses a CeCl₃·7H₂O/NaI system.[3]

-

Reaction Setup : To a stirred suspension of benzyl alcohol (1.0 mmol) and sodium iodide (1.2 mmol) in acetonitrile (B52724) (10 mL), add cerium(III) chloride heptahydrate (1.5 mmol).

-

Reaction Execution : Stir the resulting mixture at reflux temperature for the time required for complete conversion (typically monitored by TLC, e.g., 20 hours).[3]

-

Workup : After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Extraction : Wash the mixture with 0.5 N HCl. Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.

-

Purification : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and saturated NaCl solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification : Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexanes-ethyl acetate eluent) to yield pure benzyl iodide.[3]

Quantitative Data

Quantitative yield and regioselectivity data for the direct electrophilic iodination of benzyl alcohol are not extensively reported. The reaction typically produces a mixture of ortho and para isomers.[1]

In contrast, the conversion of benzyl alcohol to benzyl iodide is well-documented. The following tables summarize yields obtained under various catalytic systems, demonstrating the efficiency of these nucleophilic substitution methods.

Table 1: Iodination of Benzyl Alcohol to Benzyl Iodide using Triphenylphosphine and Iodine[4][5]

| Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Polymer Supported DMAP (40 mol%) | Dichloromethane | 1 | 95 | [4] |

| [bmim][Br] (10 mol%) | Solvent-free | 2 min | 80 | [5] |

Table 2: Iodination of Benzyl Alcohol to Benzyl Iodide using Metal Salts and Other Reagents[3][6][7]

| Reagent/Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 20 | 90 | [3] |

| KI / Silica Sulfuric Acid (SSA) | Acetonitrile | Room Temp. | 2 | 95 | [7] |

| PW₁₂/SiO₂ (7 mol%) / KI | Acetonitrile | Room Temp. | 1.5 | 96 | [6] |

Note: The reactions detailed in the tables above describe the formation of benzyl iodide (substitution at the -OH group) and not the electrophilic substitution on the aromatic ring.

Conclusion

The electrophilic iodination of benzyl alcohol is a classic example of an electrophilic aromatic substitution reaction, yielding primarily ortho- and para-iodobenzyl alcohol. The mechanism is contingent on the in-situ generation of a potent iodine electrophile, typically via the oxidation of molecular iodine. While conceptually straightforward, detailed quantitative data and specific protocols for this transformation are less common in the literature compared to the extensively studied nucleophilic substitution reaction that converts benzyl alcohol to benzyl iodide. For drug development professionals and synthetic chemists, understanding the distinct conditions and mechanisms governing these two pathways is essential for achieving the desired iodinated product with high selectivity and yield.

References

- 1. wyzant.com [wyzant.com]

- 2. m.youtube.com [m.youtube.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.co.za [journals.co.za]

- 7. Efficient Method for Iodination of Alcohols using KI/Silica Sulfu...: Ingenta Connect [ingentaconnect.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of 4-Iodobenzyl Alcohol

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 18282-51-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Chemical and Physical Properties

This compound is a solid, white to pale cream crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₇IO | [1][3] |

| Molecular Weight | 234.04 g/mol | [1][4] |

| Appearance | White to pale cream/yellow crystalline powder | [1][2][5] |

| Melting Point | 72-75 °C | [3][5][6] |

| Boiling Point | 136°C / 5 mmHg | [5][6] |

| Form | Solid | [1][3] |

Stability Profile

Under recommended storage conditions, this compound is considered stable.[1] However, it is susceptible to degradation from specific environmental factors.

| Factor | Stability Information | References |

| General Stability | Stable under recommended storage conditions. | [1] |

| Light Sensitivity | The compound is light-sensitive. Exposure to light should be minimized. | [1][5] |

| Thermal Stability | Avoid excess heat.[1] Thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen iodide.[7] | |

| Hazardous Reactions | Hazardous polymerization does not occur. No hazardous reactions are reported under normal processing. | [1] |

Storage and Handling Recommendations

Proper storage and handling are essential to prevent degradation and ensure the safety of laboratory personnel.

| Condition | Recommendation | References |

| Temperature | Room Temperature. | [5] |

| Atmosphere | Sealed in a dry environment. | [5] |

| Light | Keep in a dark place. Protect from light. | [1][5] |

| Container | Keep container tightly closed and stored in a well-ventilated place. | [7][8] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [1] |

| Personal Protective Equipment | Wear protective gloves, eye protection (goggles), and a dust mask. | [3] |

Potential Degradation Pathway

Caption: Postulated degradation pathway for this compound.

Logical Workflow for Storage and Handling

To ensure the long-term stability of this compound, a systematic approach to its storage and handling should be followed. The workflow below outlines the critical decision points and actions from receipt to use.

Caption: Logical workflow for the proper storage and handling of this compound.

Experimental Protocol: Assessing Chemical Stability

The following is a generalized protocol for assessing the stability of a solid compound like this compound under various stress conditions. This protocol should be adapted based on available analytical equipment and specific research needs.

Objective: To determine the degradation profile of this compound under conditions of elevated temperature, light exposure, and humidity.

Materials:

-

This compound (high purity)

-

HPLC-grade acetonitrile (B52724) and water

-

Vials (amber and clear glass)

-

Calibrated analytical balance

-

HPLC system with a UV detector and a suitable C18 column

-

Stability chamber or oven with controlled temperature and humidity

-

Photostability chamber with a calibrated light source

Methodology:

-

Reference Standard Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Prepare working standards by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a specified amount of this compound into separate amber and clear vials for each stress condition.

-

-

Stress Conditions:

-

Thermal Stress: Place samples in an oven at a specified elevated temperature (e.g., 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Photostability: Expose samples in clear vials to a calibrated light source (as per ICH Q1B guidelines) while keeping a control sample in an amber vial wrapped in foil.

-

Humidity Stress: Place samples in a stability chamber at a specified temperature and relative humidity (e.g., 40°C / 75% RH).

-

-

Time Points:

-

Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks).

-

-

Analytical Method (HPLC):

-

Develop and validate an HPLC method capable of separating this compound from its potential degradation products.

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 230 nm).

-

Inject the reference standard and samples from each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

-

Identify and quantify any major degradation products by comparing their peak areas to the main peak.

-

References

- 1. fishersci.nl [fishersci.nl]

- 2. L19278.06 [thermofisher.com]

- 3. 4-碘苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. 18282-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 18282-51-4 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Iodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-iodobenzyl alcohol (CAS No: 18282-51-4), a compound frequently utilized in chemical synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

The signal word for this chemical is Warning .[1][2][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for proper storage and handling.

| Property | Value | Reference |

| Molecular Formula | C7H7IO | [1][6] |

| Molecular Weight | 234.03 g/mol | [3][4][6] |

| Appearance | White to pale cream solid (crystals or powder) | [1][2][7] |

| Melting Point | 72-77 °C (lit.) | [4][5][7][8][9] |

| Boiling Point | No information available | [1] |

| Flash Point | No information available | [1] |

| Solubility | Sparingly soluble in water | [10] |

| Odor | No information available | [1][2] |

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][11]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles or face shield (European Standard EN 166). | [1][12] |

| Hand Protection | Protective gloves (e.g., nitrile rubber). | [1][4][5] |

| Skin and Body Protection | Long-sleeved laboratory coat. | [1] |

| Respiratory Protection | For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator. Under normal laboratory use with adequate ventilation, respiratory protection may not be required. | [1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and maintaining the integrity of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not ingest or inhale dust.[2]

-

Avoid dust formation.[2]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Protect from light, as the material is light-sensitive.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following diagram outlines the appropriate response for different routes of exposure.

Accidental Release Measures

In the case of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.

Personal Precautions

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.[2]

-

Avoid dust formation.[2]

Environmental Precautions

-

Prevent the substance from entering drains or the environment.

Methods for Containment and Clean-up

The following flowchart details the steps for handling a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Toxicological Information

Experimental Protocols for Safety Data Determination

For a comprehensive understanding of a chemical's hazard profile, experimental determination of toxicological and physical hazard data is essential. While specific protocols for this compound were not found, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed.

Acute Oral Toxicity (OECD TG 423)

This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels, which then allows for classification of the substance.

Flash Point Determination (e.g., ASTM D93, Pensky-Martens Closed Cup Tester)

The flash point is determined by heating the sample in a closed cup and introducing an ignition source at regular temperature intervals. The lowest temperature at which the vapors of the substance ignite is recorded as the flash point. For solids, a solvent is typically used to create a solution for testing.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2] Do not allow the material to be released into the environment.[2]

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Always refer to the most current SDS for this compound before use. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

- 1. fishersci.nl [fishersci.nl]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 18282-51-4 [sigmaaldrich.com]

- 5. 4-碘苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 18282-51-4 [chemicalbook.com]

- 10. pccarx.com [pccarx.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Iodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzyl alcohol (CAS No. 18282-51-4) is a halogenated aromatic alcohol that serves as a critical building block in organic synthesis and drug discovery.[1] Its utility stems from the reactivity of the benzylic alcohol and the carbon-iodine bond, which can participate in various coupling reactions. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, offering detailed spectroscopic data, experimental protocols, and a comparative analysis of its known characteristics to support its application in research and development.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[2] It is sensitive to light and should be stored in a dark, dry place.[2] While soluble in methanol (B129727), its properties are critical for predicting its behavior in various reaction conditions and purification processes. The following table summarizes key physical and chemical properties, distinguishing between experimentally verified data and computationally predicted values.

| Property | Experimental Value | Theoretical / Predicted Value | Reference(s) |

| Molecular Formula | C₇H₇IO | - | [3][4] |

| Molecular Weight | 234.03 g/mol | - | [4] |

| Appearance | White to pale cream/yellow crystals or crystalline powder | - | [2][5] |

| Melting Point | 67.0 - 77.0 °C[5]; 72-75 °C[2][6]; 73 - 74 °C[7] | - | [2][5][6][7] |

| Boiling Point | 136 °C at 5 mmHg | - | [8] |

| Solubility | Soluble in Methanol | - | |

| Density | - | 1.867 ± 0.06 g/cm³ | |

| pKa | - | 14.16 ± 0.10 | |

| Refractive Index | - | 1.648 | - |

| LogP (XLogP3) | - | 1.9 | [4] |

Synthesis and Reactivity Overview

This compound is a versatile intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. The iodine atom on the aromatic ring is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

A common synthetic route involves the reduction of 4-iodobenzoic acid. This transformation can be achieved using a reducing agent like pinacol (B44631) borane (B79455) under an inert atmosphere.[9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include a broad peak for the O-H stretch of the alcohol, C-H stretches for the aromatic ring and the CH₂ group, C=C stretches from the aromatic ring, and a C-O stretch.

-

ATR-IR Data: A spectrum is available from PubChem, recorded on a Bruker Tensor 27 FT-IR.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is expected at m/z 234, corresponding to its molecular weight.[4]

-

GC-MS Data: The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with the top peak at m/z 79 and the second highest at m/z 234.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While a peer-reviewed spectrum for this compound was not found in the initial search, data for closely related analogs like 4-bromobenzyl alcohol can provide expected chemical shifts and splitting patterns.[10][11] For this compound, one would expect:

-

¹H NMR: A singlet for the benzylic CH₂ protons, a singlet for the alcohol OH proton (which may exchange with D₂O), and two doublets in the aromatic region corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring.

-

¹³C NMR: Signals for the benzylic carbon (CH₂OH), the iodine-bearing aromatic carbon (C-I), the alcohol-bearing aromatic carbon, and the two equivalent CH carbons in the aromatic ring.

The diagram below illustrates the relationship between the compound and its analytical properties.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring data quality.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress and broaden the range.

-

Objective: To determine the melting point range of a solid sample of this compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[5]

-

Procedure:

-

Finely crush a small amount of the crystalline this compound sample.[5]

-

Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][12]

-

Place the capillary tube in the heating block of the melting point apparatus.[12]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (approx. 72°C).

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[12]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).[5]

-

The melting point is reported as the range T1-T2. For accurate results, perform at least two determinations.

-

Infrared (IR) Spectrum Acquisition (Thin Solid Film Method)

This method is suitable for obtaining a high-quality IR spectrum of a solid compound.[6]

-

Objective: To obtain the infrared spectrum of this compound.

-

Apparatus: FT-IR spectrometer, salt plates (e.g., KBr), beaker or vial, volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[6]

-

Procedure:

-

Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride in a small vial.[6]

-

Place a single, clean salt plate on a flat surface.

-

Deposit one drop of the prepared solution onto the center of the salt plate.[6]

-

Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[6]

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum (if not already done).

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

If peak intensity is too low, add another drop of solution and re-run. If too high, clean the plate and use a more dilute solution.[6]

-

After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to assess the purity of the compound and confirm its molecular weight. An assay (by GC) of ≥96.0% is a common purity specification.[5][13]

-

Objective: To confirm the identity and purity of this compound.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure (General):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or ethyl acetate.[14]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

-

Mass Range: Scan a range appropriate for the compound (e.g., m/z 40-300).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The retention time of the peak is characteristic of the compound, and the mass spectrum of the peak is used for structural confirmation by matching it against a library (e.g., NIST) and observing the molecular ion and fragmentation pattern.[14] Purity is determined by the relative area of the main peak.

-

Safety and Handling

This compound is classified as an irritant. Users should consult the Safety Data Sheet (SDS) before handling.

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.[7]

-

Use only in a well-ventilated area. Avoid breathing dust.[6]

-

IF ON SKIN: Wash with plenty of soap and water.[7]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Personal Protective Equipment (PPE): Eyeshields, gloves, N95-type dust mask.[6]

References

- 1. Gas Chromatographic-Mass Spectrometric Identification and Quantitation of Benzyl Alcohol from Human Serum and Postmortem Blood after Derivatization with 4-Carbethoxy Hexafluorobutyryl Chloride: A Novel Derivative [store.astm.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound | C7H7IO | CID 29012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 18282-51-4 [chemicalbook.com]

- 9. pennwest.edu [pennwest.edu]

- 10. 4-Bromobenzyl alcohol(873-75-6) 1H NMR [m.chemicalbook.com]

- 11. 4-Bromobenzyl alcohol(873-75-6) 13C NMR [m.chemicalbook.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. ewai-group.com [ewai-group.com]

An In-depth Technical Guide to 4-Iodobenzyl Alcohol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodobenzyl alcohol, a valuable intermediate in organic synthesis and drug discovery. The document details its initial discovery and first reported synthesis, provides in-depth experimental protocols for its preparation, and presents its key physicochemical and spectroscopic data in a structured format.

Discovery and First Synthesis

The earliest known report of this compound dates back to 1868 by Beilstein and Kuhlberg, as documented in Justus Liebigs Annalen der Chemie. While the original publication details the exploration of toluene (B28343) derivatives, a well-documented and reproducible synthesis was later published in Organic Syntheses. This procedure, starting from p-iodobenzyl bromide, remains a reliable method for the preparation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18282-51-4 | [1][2][3][4] |

| Molecular Formula | C₇H₇IO | [1][2][4] |

| Molecular Weight | 234.03 g/mol | [1][4] |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 72-75 °C | [3] |

| Boiling Point | 136 °C at 5 mmHg | [3] |

| Solubility | Soluble in methanol | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Peak/Shift (δ) | Description |

| ¹H NMR (CDCl₃) | ~7.65 ppm | (d, 2H), Aromatic protons ortho to iodine |

| ~7.05 ppm | (d, 2H), Aromatic protons ortho to CH₂OH | |

| ~4.60 ppm | (s, 2H), Benzylic protons (CH₂) | |

| ~1.60 ppm | (s, 1H), Hydroxyl proton (OH) | |

| ¹³C NMR (CDCl₃) | ~141 ppm | Quaternary aromatic carbon attached to CH₂OH |

| ~137 ppm | Aromatic CH ortho to iodine | |

| ~129 ppm | Aromatic CH ortho to CH₂OH | |

| ~92 ppm | Quaternary aromatic carbon attached to iodine | |

| ~64 ppm | Benzylic carbon (CH₂) | |

| IR (ATR) | ~3300 cm⁻¹ | O-H stretch (broad) |

| ~3000-2850 cm⁻¹ | C-H stretch (aromatic and aliphatic) | |

| ~1590 cm⁻¹ | C=C stretch (aromatic) | |

| ~1010 cm⁻¹ | C-O stretch | |

| ~810 cm⁻¹ | C-H bend (para-disubstituted aromatic) |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a robust procedure from a well-established source, and the second offers an alternative route via direct iodination.

Synthesis of this compound from p-Iodobenzyl Bromide

This method, adapted from Organic Syntheses, involves a two-step, one-pot reaction starting from p-iodobenzyl bromide.[5] The first step is the formation of the acetate (B1210297) ester, which is then saponified in situ to yield the desired alcohol.